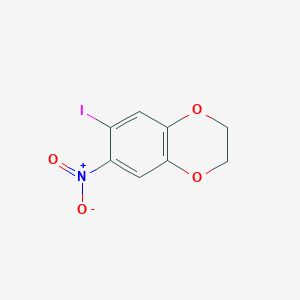

6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine" is a heterocyclic compound characterized by a benzodioxine core with iodine and nitro substituents. This compound, like others in its class, is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The focus here is on its synthesis, structural analysis, and properties rather than its applications.

Synthesis AnalysisThe synthesis of related compounds often involves electrophilic nitration reactions. For example, Piórko et al. (1994) explored the electrophilic nitration of 1,4-benzodioxino[2,3-b]pyridine, leading to various nitro derivatives through reactions with nitric acid in sulfuric acid (Piórko, A., Christie, S., Crook, M., & Sampson, P., 1994). This provides insight into potential synthetic routes that might be applied to or adapted for the synthesis of "6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine."

Molecular Structure AnalysisThe molecular structure of related nitro derivatives has been studied, revealing details about bond lengths, angles, and overall geometry. Shafi et al. (2020) conducted molecular docking, quantum chemical computational, and vibrational studies on a similar molecule, "6-nitro-2,3-dihydro-1,4-benzodioxine," to predict its important properties, including bond lengths and angles obtained by DFT calculations (Shafi, A. et al., 2020). These methods can be directly relevant to analyzing the structure of "6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine."

Chemical Reactions and Properties

Research on related compounds has also looked into their chemical reactivity and properties. For instance, the study of nitration reactions and the synthesis of various nitro derivatives provides a foundation for understanding the chemical behavior and potential reactions "6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine" might undergo.

Physical Properties Analysis

The physical properties, such as melting points, densities, and solubilities, are crucial for practical handling and application of chemical compounds. However, specific data on "6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine" are not provided in the available literature. Studies like those by Bao et al. (2008) on the synthesis of 2,3-dihydro-1,4-benzodioxins via a tandem one-pot procedure highlight methodologies that can impact the physical properties of similar compounds (Bao, W. et al., 2008).

Chemical Properties Analysis

Chemical properties such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions are essential for understanding a compound's utility and safety. Deshmukh et al. (2013) discussed the synthesis of 1,4-benzodioxines from activated ortho-halonitrobenzenes, offering insights into the chemical properties and reactivity patterns that might be relevant for "6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine" (Deshmukh, M. S., Das, B., & Jain, N., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 6-Iodo-7-Nitro-2,3-Dihydro-1,4-Benzodioxine are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Biochemical Pathways

The compound’s effects on downstream pathways would depend on its specific targets, which are currently unidentified .

Result of Action

Understanding these effects requires knowledge of the compound’s targets and mode of action, which are currently unknown .

Eigenschaften

IUPAC Name |

6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c9-5-3-7-8(14-2-1-13-7)4-6(5)10(11)12/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUJUSWPWCWXNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)I)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-7-nitro-2,3-dihydro-1,4-benzodioxine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[(2,4-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5217736.png)

![9-{4-[(4-fluorobenzyl)oxy]phenyl}-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5217742.png)

![1-[2-(2-chlorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5217750.png)

![N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5217771.png)

![2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)

![2,3-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5217780.png)

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5217798.png)